ent-Nateglinide

Vue d'ensemble

Description

ent-Nateglinide: is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (type 2 diabetes). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release . This compound is an amino acid derivative that induces an early insulin response to meals, thereby decreasing postprandial blood glucose levels .

Applications De Recherche Scientifique

ent-Nateglinide has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

ent-Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues . The primary targets of this compound are the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

This compound acts by binding to β cells of the pancreas to stimulate insulin release . It is a nonsulfonylurea hypoglycemic agent that blocks ATP-dependent potassium channels, depolarizing the membrane and facilitating calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells . This insulin release is glucose-dependent .

Biochemical Pathways

The action of this compound involves the inhibition of ATP-dependent potassium channels in pancreatic β cells . This leads to the depolarization of the β cells and the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the calcium-dependent exocytosis of insulin granules . This mechanism is dependent on the presence of functioning β cells and glucose .

Pharmacokinetics

This compound is characterized by rapid absorption and elimination, with good (73%) bioavailability . It is more rapidly absorbed when given 0–30 minutes prior to meal ingestion than if given during the meal . This compound is extensively metabolized in the liver, primarily by cytochrome P450 2C9 (70%) and CYP3A4 (30%), to at least nine metabolites . The major metabolites possess less activity than the parent compound . This compound is excreted predominantly in urine as metabolites, with only 16% of the dose excreted unchanged .

Result of Action

The result of this compound’s action is a decrease in postprandial blood glucose levels . By inducing an early insulin response to meals, it helps to control blood glucose levels, particularly after meals . In addition to reducing postprandial and fasting blood glucose, meglitinides like this compound have been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, its absorption is more rapid when administered prior to meal ingestion . Additionally, genetic polymorphisms in hepatic-uptake transporter SLCO1B1 (OATP1B1) and CYP2C93 alleles can significantly influence the pharmacokinetics of this compound . Patients carrying the CYP2C93 alleles have significantly reduced clearance of nateglinide and may have an increased risk for hyperglycemia .

Analyse Biochimique

Biochemical Properties

ent-Nateglinide stimulates the secretion of insulin by binding to the ATP potassium channels in pancreatic beta cells . This results in an increase in beta-cell calcium influx, leading to rapid, short-lived insulin release . The drug is rapidly and completely absorbed in the small intestine .

Cellular Effects

This compound has shown potential anti-inflammatory and neuroprotective effects . It acts by stimulating the release of insulin by inhibiting ATP-potassium channels present in pancreatic β-cells during the incidence of elevated blood sugar levels .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ATP-sensitive potassium channels in a glucose-dependent manner . The influx of calcium ions stimulates calcium-dependent exocytosis of insulin granules. Nateglinide increases insulin release by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound are characterized by rapid absorption and elimination, with good (72%) bioavailability . Approximately one month of therapy is required before a decrease in fasting blood glucose is seen .

Dosage Effects in Animal Models

In animal models, short-term hypoglycemic effects of single-dose this compound were observed after sucrose loading in spontaneously diabetic Otsuka Long–Evans Tokushima fatty (OLETF) rats .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by cytochrome P450 2C9, and eliminated primarily by the kidney . The major metabolites possess less activity than the parent compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ent-Nateglinide can be synthesized through various methods. One common method involves the reaction of trans-4-isopropylcyclohexanecarboxylic acid with d-phenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as solvent emulsification and melt dispersion. For example, the formulation of this compound-loaded sustained-release microspheres can be achieved using an oil-in-water solvent emulsification method. This method involves dissolving this compound in a suitable solvent, followed by emulsification in an aqueous phase containing a surfactant .

Analyse Des Réactions Chimiques

Types of Reactions: ent-Nateglinide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxy and glucuronide metabolites.

Reduction: this compound can be reduced under specific conditions to yield different metabolites.

Substitution: this compound can undergo substitution reactions, particularly at the amino acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol.

Major Products: The major products formed from these reactions include hydroxy and glucuronide metabolites, which are less potent antidiabetic agents compared to the parent compound .

Comparaison Avec Des Composés Similaires

Repaglinide: Another meglitinide analog used for the treatment of type 2 diabetes.

Sulfonylureas: A class of antidiabetic drugs that also stimulate insulin release but have a longer duration of action and a higher risk of hypoglycemia.

Uniqueness of ent-Nateglinide: this compound is unique due to its rapid onset and short duration of action, making it particularly effective in controlling postprandial blood glucose levels without causing prolonged hypoglycemia . Its glucose-dependent mechanism of action also reduces the risk of hypoglycemia compared to sulfonylureas .

Activité Biologique

ent-Nateglinide is an oral antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus (T2DM). As a member of the meglitinide class, it functions as a short-acting insulin secretagogue, stimulating insulin secretion from pancreatic beta cells. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, clinical efficacy, and genetic factors influencing its therapeutic response.

This compound operates through a well-defined mechanism:

- Binding to β Cells : It binds to ATP-sensitive potassium channels on pancreatic beta cells, leading to depolarization and subsequent calcium influx, which stimulates insulin release.

- Glucose-Dependent Action : Its action is glucose-dependent, meaning that it is more effective when blood glucose levels are elevated.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Rapid Absorption : Peak plasma concentrations are reached approximately 1 hour after administration, with a half-life of about 1.5 hours .

- Bioavailability : It has a bioavailability of approximately 73%, making it effective for managing postprandial blood glucose levels.

- Metabolism : The compound is primarily metabolized in the liver by cytochrome P450 2C9 and eliminated via the kidneys.

Clinical Efficacy

This compound has demonstrated significant clinical benefits in managing T2DM:

- Reduction in Glycemic Levels : In clinical trials, this compound has been shown to significantly reduce fasting plasma glucose (FPG) and postprandial glucose (PPG) levels compared to placebo . For instance, one study indicated a reduction in mean HbA1c levels by approximately 0.5% to 1% after 24 weeks of treatment .

- Case Study Example : A study involving newly diagnosed T2DM patients treated with 360 mg/day of nateglinide for 8 weeks showed significant decreases in FPG and HbA1c levels (P < 0.05) while also observing increases in insulin secretion markers .

Genetic Factors Influencing Efficacy

Genetic polymorphisms can affect the pharmacokinetics and therapeutic outcomes of this compound:

- CYP2C9 Variants : Patients with the CYP2C9*3 allele may experience reduced clearance of nateglinide, resulting in an increased risk of hyperglycemia due to prolonged drug action.

- MTNR1B Gene Variant : A study highlighted that individuals with the MTNR1B rs10830963 variant exhibited less reduction in glycemic levels when treated with nateglinide compared to those without this variant .

Comparative Analysis with Other Antidiabetic Agents

| Compound | Class | Onset of Action | Duration of Action | Risk of Hypoglycemia |

|---|---|---|---|---|

| This compound | Meglitinides | Rapid (within 30 min) | Short (3-4 hours) | Moderate |

| Repaglinide | Meglitinides | Rapid (within 30 min) | Short (3-4 hours) | Moderate |

| Glyburide | Sulfonylureas | Moderate | Long (12-24 hours) | High |

Safety Profile

While generally well-tolerated, this compound can lead to adverse effects such as hypoglycemia, gastrointestinal disturbances, and allergic reactions. The risk of hypoglycemia is notably higher when combined with other antidiabetic medications or in patients with altered metabolic states .

Propriétés

IUPAC Name |

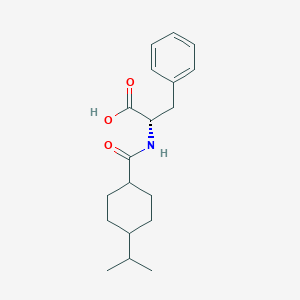

(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-JCYILVPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105816-05-5, 105816-04-4 | |

| Record name | L-Nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nateglinide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V3S85RHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.